molecular formula C40H53NO12 B1665465 [2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate CAS No. 105192-72-1

[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate

Cat. No. B1665465
M. Wt: 739.8 g/mol
InChI Key: ZKZMHCFSSXVOHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AD-202 is a glutathione S-transferase fusion protein.

Scientific Research Applications

Electrooxidative Transformation

  • The compound undergoes electrooxidative transformation under certain conditions. Anodic oxidation of related compounds in methanol with tetrabutylammonium fluoroborate as a supporting electrolyte leads to the formation of methyl 5-(dimethoxymethyl)pentanoate and other products (Ogibin et al., 1999).

Interaction with DNA

  • A compound similar to the one , Epirubicin, interacts with DNA. This interaction is significant in the context of its antineoplastic properties in the anthracycline class (Karadurmus et al., 2017).

Methylglyoxal Formation

  • Methylglyoxal, a related compound, forms in various enzymatic and nonenzymatic reactions and is associated with complications in diabetes and some neurodegenerative diseases. This aspect is vital in understanding the biochemical pathways and potential therapeutic targets (Nemet et al., 2006).

Antifungal Activity

  • Related dihydropyrrole derivatives exhibit significant antifungal activity. This finding is important for developing new antimycotic drugs (Dabur et al., 2005).

Synthesis and Chemical Properties

  • Various synthesis methods and chemical properties of related compounds are explored, contributing to the broader understanding of the chemical behavior and potential applications of such compounds in different fields (Gein et al., 2010).

properties

CAS RN

105192-72-1

Product Name

[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate

Molecular Formula

C40H53NO12

Molecular Weight

739.8 g/mol

IUPAC Name

[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate

InChI

InChI=1S/C40H53NO12/c1-6-9-15-29(43)51-21-28(42)40(49)19-24-32(39(48)34-33(37(24)46)36(45)23-13-12-14-26(50-5)31(23)38(34)47)27(20-40)53-30-18-25(35(44)22(4)52-30)41(16-10-7-2)17-11-8-3/h12-14,22,25,27,30,35,44,46,48-49H,6-11,15-21H2,1-5H3

InChI Key

ZKZMHCFSSXVOHD-UHFFFAOYSA-N

SMILES

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N(CCCC)CCCC)O

Canonical SMILES

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N(CCCC)CCCC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AD 202
AD-202
AD202 cpd
N,N-di-(n-butyl)adriamycin-14-valerate
N,N-di-(n-butyl)doxorubicin-14-valerate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate
Reactant of Route 2
Reactant of Route 2
[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate
Reactant of Route 3
Reactant of Route 3
[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate
Reactant of Route 4
Reactant of Route 4
[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate
Reactant of Route 5
[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate
Reactant of Route 6
[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate

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